molecular formula C15H11BrN4O B10841560 2-Aminoquinazoline-4-carboxy-(4-bromophenyl)amide

2-Aminoquinazoline-4-carboxy-(4-bromophenyl)amide

Cat. No. B10841560
M. Wt: 343.18 g/mol
InChI Key: DYTZVUGMYADHJM-UHFFFAOYSA-N
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Description

2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide typically involves the reaction of 2-aminobenzonitriles with substituted benzylamines under specific conditions. One common method includes the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This method is known for its high yield and practicality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of catalysts such as copper or nickel can enhance the reaction rates and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-aminoquinazoline-4-carboxy-(4-bromophenyl)amide stands out due to its specific structural features, which confer unique biological activities and chemical reactivity.

properties

Molecular Formula

C15H11BrN4O

Molecular Weight

343.18 g/mol

IUPAC Name

2-amino-N-(4-bromophenyl)quinazoline-4-carboxamide

InChI

InChI=1S/C15H11BrN4O/c16-9-5-7-10(8-6-9)18-14(21)13-11-3-1-2-4-12(11)19-15(17)20-13/h1-8H,(H,18,21)(H2,17,19,20)

InChI Key

DYTZVUGMYADHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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